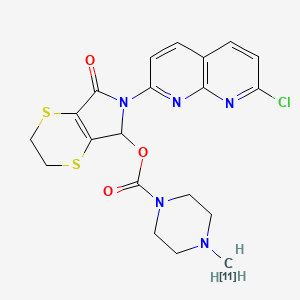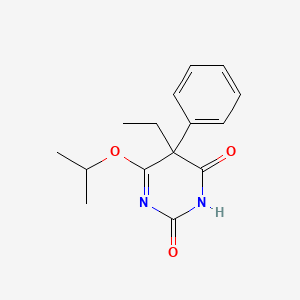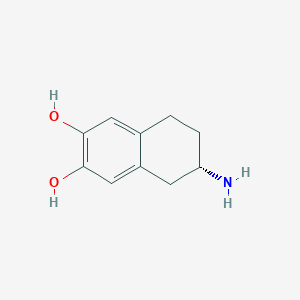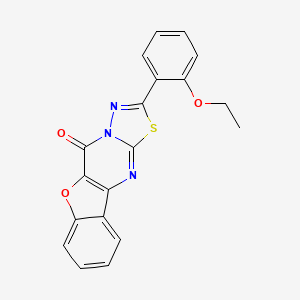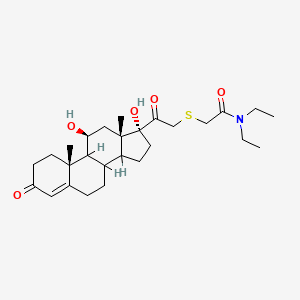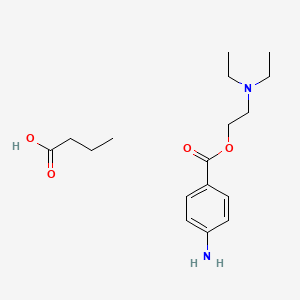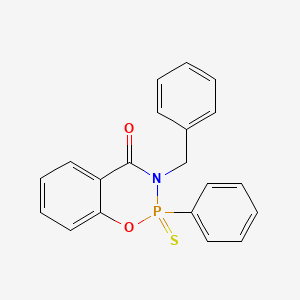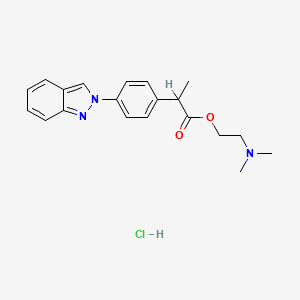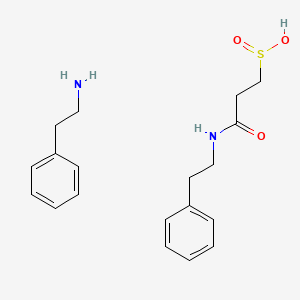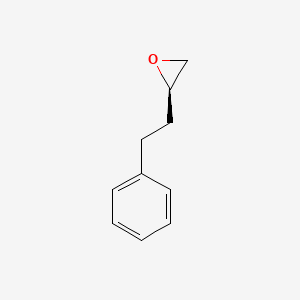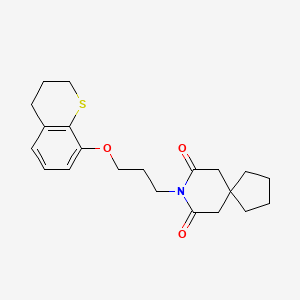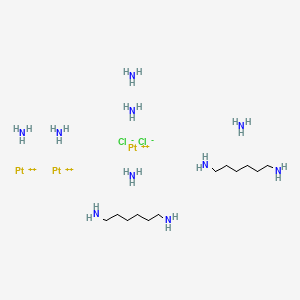
Triplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triplatin, also known as this compound tetranitrate, is a platinum-based cytotoxic drug that has been studied for its potential in cancer treatment. It belongs to the class of polynuclear platinum complexes, which are characterized by having multiple platinum centers linked by amine ligands. This compound forms adducts with cellular DNA, preventing DNA transcription and replication, thereby inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triplatin is synthesized through a series of substitution reactions involving platinum compounds. The synthesis typically involves the reaction of platinum(II) chloride with amine ligands to form the polynuclear platinum complex. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide and may require heating to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as crystallization and filtration, to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Triplatin undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can react with sulfur biomolecules and purine bases (guanine and adenine) in DNA through substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its interaction with cellular components may involve redox processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfur-containing biomolecules and DNA bases. The reaction conditions often involve aqueous solutions and physiological pH to mimic biological environments .
Major Products Formed
The major products formed from reactions involving this compound are typically DNA adducts, where the platinum centers are covalently bonded to the DNA bases. These adducts disrupt the normal function of DNA, leading to cell death .
Scientific Research Applications
Chemistry: Triplatin serves as a model compound for studying the interactions of polynuclear platinum complexes with biomolecules.
Medicine: this compound has shown promise as an anticancer agent, particularly in cases where cancer cells have developed resistance to other platinum-based drugs like cisplatin.
Mechanism of Action
Triplatin exerts its effects by forming adducts with cellular DNA. The platinum centers in this compound bind to the nitrogen atoms of the DNA bases, creating cross-links that prevent DNA transcription and replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, this compound’s interaction with heparan sulfate proteoglycans and high-affinity glycosaminoglycan binding suggests that it acts through mechanisms distinct from other platinum-based drugs .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug that forms DNA adducts similar to Triplatin but has a different structure and mechanism of action.
Carboplatin: Another platinum-based drug with a similar mode of action to cisplatin but with reduced side effects.
Uniqueness of this compound
This compound is unique among platinum-based drugs due to its polynuclear structure, which allows it to form multiple DNA adducts simultaneously. This results in more extensive DNA damage and a higher likelihood of inducing apoptosis in cancer cells. Additionally, this compound’s ability to overcome resistance to other platinum drugs makes it a valuable candidate for further development .
Properties
CAS No. |
172902-99-7 |
|---|---|
Molecular Formula |
C12H50Cl2N10Pt3+4 |
Molecular Weight |
990.7 g/mol |
IUPAC Name |
azane;hexane-1,6-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/2C6H16N2.2ClH.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;;;;;;;;;/h2*1-8H2;2*1H;6*1H3;;;/q;;;;;;;;;;3*+2/p-2 |
InChI Key |
BLYVBOMCZVHBIS-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


